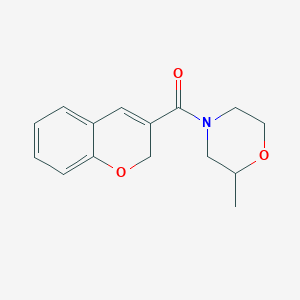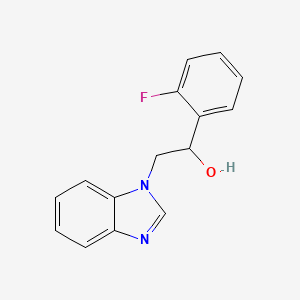
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is an organic compound that features a benzimidazole ring attached to a fluorophenyl group via an ethanol linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Linking via Ethanol: The final step involves the formation of the ethanol linker, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetone or 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the fluorophenyl group can enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(1-Benzimidazolyl)-1-phenylethanol: Lacks the fluorine atom, which may affect its binding properties and biological activity.
2-(1-Benzimidazolyl)-1-(4-fluorophenyl)ethanol: The fluorine atom is positioned differently, which can influence its chemical reactivity and interactions.
Uniqueness
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)15(19)9-18-10-17-13-7-3-4-8-14(13)18/h1-8,10,15,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMFTUGSUUZVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC3=CC=CC=C32)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
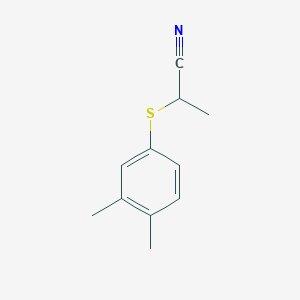
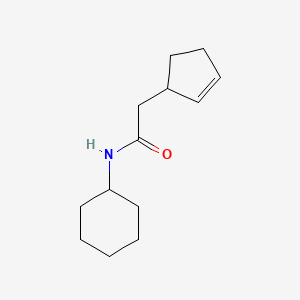
![(3,5-Dimethylpiperidin-1-yl)-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7488293.png)
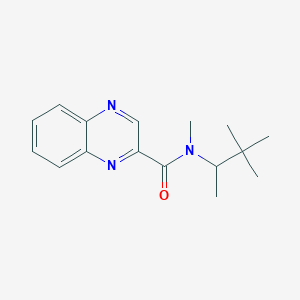
![[1-(3-acetylanilino)-1-oxopropan-2-yl] (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7488299.png)
![[1-(2,3-dihydro-1H-inden-5-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7488306.png)
![N-(2-bromophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488308.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7488316.png)
![N-(5-acetamido-2-fluorophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488324.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7488332.png)
![2-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B7488339.png)
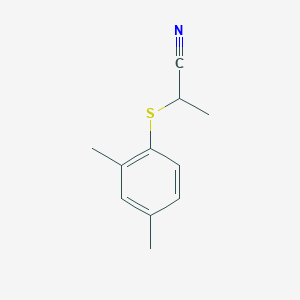
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488366.png)
